rac-Hesperetin 5,7-Diglucuronide
Description
rac-Hesperetin 5,7-Diglucuronide is a glucuronidated metabolite of hesperetin, a flavanone abundant in citrus fruits. Its molecular formula is C₂₂H₂₂O₁₂, with a molecular weight of 478.41 g/mol . The compound features glucuronic acid moieties conjugated at the 5- and 7-hydroxyl positions of the hesperetin backbone. Glucuronidation typically enhances water solubility, facilitating renal excretion, but often reduces biological activity compared to the parent aglycone .
Properties
Molecular Formula |
C₂₈H₃₀O₁₈ |
|---|---|
Molecular Weight |
654.53 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Hesperetin 3'-O-β-D-Glucuronide
- Structure: Monoglucuronide conjugated at the 3'-position of the B-ring.
- Molecular Weight : 478.40 g/mol (C₂₂H₂₂O₁₂) .
- Key Differences: The 3'-glucuronidation likely alters interaction with cellular receptors (e.g., estrogen receptors) compared to 5,7-diglucuronide. Monoglucuronides generally retain partial bioactivity, whereas diglucuronides exhibit further reduction .
Diosmetin 5,7-Diglucuronide
- Structure : A flavone diglucuronide with substitutions at 5 and 7 positions.
- Molecular Formula : C₂₈H₂₈O₁₈ (MW: 652.52 g/mol) .
- Positional glucuronidation similarly impacts solubility and metabolic stability.
Apigenin 7,4’-Diglucuronide
Pharmacokinetic and Functional Comparisons
Antioxidant Activity
- Quercetin Diglucuronide: Shows reduced radical-scavenging capacity compared to quercetin aglycone, with plasma concentrations (4.6 ng/mL) lower than monoglucuronides (27.6 ng/mL) .
- Inference for this compound : Likely has minimal antioxidant activity due to steric hindrance from dual glucuronidation, as observed in other diglucuronides .
Metabolic Pathways
- Bilirubin Diglucuronide: Requires a tetrameric UDP-glucuronosyltransferase (UGT) enzyme (175 kDa) for synthesis, contrasting with monoglucuronide formation (41.5 kDa subunit) . This suggests diglucuronidation is enzymatically more complex.
- This compound : Likely synthesized via sequential UGT-mediated reactions, though specific isoforms (e.g., UGT1A1, UGT2B7) remain uncharacterized .
Excretion Profiles
Data Tables
Table 1: Structural and Functional Comparison of Diglucuronides
Table 2: Excretion Profiles of Glucuronidated Flavonoids
| Compound | Plasma Concentration (ng/mL) | Urine Concentration (ng/mL) |
|---|---|---|
| Quercetin Monoglucuronide | 27.6 | 21.4 |
| Quercetin Diglucuronide | 4.6 | 17.2 |
| This compound* | ~5 (estimated) | ~20 (estimated) |
*Estimates based on structural analogy to quercetin derivatives .
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